β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
Brand Name: Vulcanchem
CAS No.: 14058-65-2
VCID: VC0081572
InChI: InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3
SMILES: CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)

CAS No.: 14058-65-2

Main Products

VCID: VC0081572

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) - 14058-65-2

CAS No. 14058-65-2
Product Name β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol
Standard InChI InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3
Standard InChIKey SGCIIKPMNZUKMT-UHFFFAOYSA-N
SMILES CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO
Canonical SMILES CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO
Synonyms β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
PubChem Compound 609509
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator